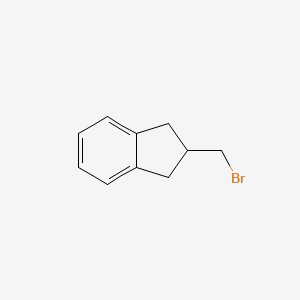

2-(Bromomethyl)-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSXTMDDYSZTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591630 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348080-87-5 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(bromomethyl)-2,3-dihydro-1H-indene, a valuable intermediate in medicinal chemistry and materials science. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Executive Summary

This compound is a key building block for the introduction of the 2-indanylmethyl moiety in the synthesis of various target molecules. Its preparation can be efficiently achieved through two primary methods: the nucleophilic substitution of a primary alcohol using phosphorus tribromide (PBr₃), and the free-radical bromination of a methyl-substituted indane derivative using N-bromosuccinimide (NBS). Both methods offer distinct advantages and are amenable to standard laboratory conditions. This guide will elaborate on the synthesis of the necessary precursors and the final conversion to the target compound.

Physicochemical Data of Key Compounds

For clarity and comparative purposes, the key physical and chemical properties of the target compound and its precursors are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| This compound | C₁₀H₁₁Br | 211.10 | Liquid | 348080-87-5 |

| (2,3-Dihydro-1H-inden-2-yl)methanol | C₁₀H₁₂O | 148.20 | Not specified | 5445-45-4 |

| 2-Methyl-2,3-dihydro-1H-indene | C₁₀H₁₂ | 132.20 | Not specified | 824-22-6 |

Synthetic Pathways

Two principal and reliable synthetic pathways for the preparation of this compound are presented.

Route 1: Bromination of (2,3-Dihydro-1H-inden-2-yl)methanol

This route involves the conversion of the commercially available primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, to the corresponding bromide using phosphorus tribromide. This Sₙ2 reaction is generally clean and avoids the potential for carbocation rearrangements.[1]

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a key intermediate in organic synthesis and drug discovery.

Chemical Identity and Physical Properties

This compound, also known as 2-bromomethylindane, is a substituted derivative of indane.[1] Its core structure consists of a benzene ring fused to a cyclopentane ring, with a bromomethyl group attached to the second position of the cyclopentane ring. This structure makes it a valuable building block for introducing the indanylmethyl moiety in various chemical syntheses.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromomethylindane |

| CAS Number | 348080-87-5 |

| Molecular Formula | C₁₀H₁₁Br[1] |

| InChI | InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2[1] |

| InChIKey | STSXTMDDYSZTKX-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 211.0983 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 96% | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route can be proposed based on standard organic chemistry transformations and related literature on indane derivatives. The synthesis would likely involve the reduction of a commercially available precursor, 2,3-dihydro-1H-indene-2-carboxylic acid, followed by the bromination of the resulting alcohol.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to (2,3-dihydro-1H-inden-2-yl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-dihydro-1H-inden-2-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

-

Reaction Setup: Dissolve the purified (2,3-dihydro-1H-inden-2-yl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Addition of Brominating Agent: Cool the solution to 0 °C and add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise with stirring.

-

Reaction: Allow the reaction to proceed at 0 °C or room temperature for several hours, monitoring its progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the bromomethyl group. The bromine atom is a good leaving group, making the compound an effective alkylating agent in nucleophilic substitution reactions.

Key Reactions:

-

N-Alkylation: Reacts with amines to form N-substituted indanylmethyl amines.

-

O-Alkylation: Reacts with alcohols or phenols to form ethers.

-

C-Alkylation: Can be used with carbanions or other carbon nucleophiles to form new carbon-carbon bonds.

-

Formation of Grignard Reagents: Can react with magnesium to form the corresponding Grignard reagent, which can then be used in a variety of coupling reactions.

The indane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and natural products.[2] Consequently, this compound serves as a crucial intermediate for the synthesis of novel drug candidates. Its ability to introduce the lipophilic indanylmethyl group can be used to modify the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, substituted indene derivatives have been explored as melatonergic ligands.

Visualization of Logical Relationships

Caption: Role of indane derivatives in the drug discovery and development pipeline.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Organobromides can cause skin and eye irritation or burns.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

As with all chemicals, researchers should consult any available safety data and follow standard laboratory safety procedures.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Compound Data: this compound

This compound, also known as 2-bromomethylindane, is a versatile chemical intermediate. Its structure, featuring a reactive bromomethyl group attached to the indane scaffold, makes it a valuable precursor for introducing the 2,3-dihydro-1H-inden-2-ylmethyl moiety into larger molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

A summary of the key chemical data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 348080-87-5 |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥96% |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. The first step involves the reduction of the ketone and ester functionalities to yield the corresponding diol, followed by a bromination reaction.

Step 1: Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanol

This step involves the reduction of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to (2,3-dihydro-1H-inden-2-yl)methanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

Materials:

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared and cooled in an ice bath.

-

A solution of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in anhydrous tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2,3-dihydro-1H-inden-2-yl)methanol as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The final step is the bromination of the synthesized (2,3-dihydro-1H-inden-2-yl)methanol. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion.[1]

Materials:

-

(2,3-Dihydro-1H-inden-2-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

A solution of (2,3-dihydro-1H-inden-2-yl)methanol in anhydrous diethyl ether is placed in a round-bottom flask and cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is carefully poured onto crushed ice and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. The crude product can be purified by vacuum distillation or column chromatography.

Application in Drug Development: Synthesis of Bioactive Molecules

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] this compound serves as a crucial intermediate for the synthesis of various indane derivatives with potential therapeutic applications, including neuroprotective agents.[3]

Illustrative Signaling Pathway: Synthesis of a Rasagiline Analogue

Rasagiline is a well-known monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[4][5] While the synthesis of Rasagiline itself typically starts from 1-aminoindan, this compound can be utilized as a starting material to synthesize structural analogues with potential neuroprotective or MAO-B inhibitory activity. The following diagram illustrates a general synthetic pathway for such an analogue.

In this proposed pathway, this compound undergoes a nucleophilic substitution reaction with a primary amine (R-NH₂) to yield an N-substituted 2-aminomethylindane derivative. The choice of the 'R' group on the primary amine allows for the synthesis of a library of compounds that can be screened for their biological activity as potential neuroprotective agents or MAO-B inhibitors.[4] This highlights the utility of the title compound as a versatile building block in the exploration of new chemical entities for the treatment of neurodegenerative diseases.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

In-Depth Technical Guide: 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative of the indane scaffold. The indane core is a recurring motif in medicinal chemistry, and its derivatives have shown significant potential in drug discovery, particularly in the development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound, also known as 2-bromomethylindane, is a bicyclic aromatic hydrocarbon with a bromomethyl substituent on the five-membered ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 348080-87-5 .[1]

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromomethylindane | [1] |

| CAS Number | 348080-87-5 | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the benzylic protons and the protons on the five-membered ring, including the bromomethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the indane skeleton. The carbon of the bromomethyl group would appear in the aliphatic region, shifted downfield due to the electronegativity of the bromine atom.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. A key feature would be the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 348080-87-5) is not explicitly described in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the preparation of such a compound would involve the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol.

Proposed Synthetic Pathway:

A potential synthetic route.

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

The commercially available 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to (2,3-dihydro-1H-inden-2-yl)methanol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

The resulting alcohol can then be converted to the target compound, this compound, via a nucleophilic substitution reaction. Reagents commonly used for this type of bromination include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Potential Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Various derivatives of this scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity:

Several studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This makes the indane scaffold a promising starting point for the development of novel antimitotic drugs.

Logical Flow of Drug Discovery Interest:

Rationale for interest in indene derivatives.

The bromomethyl group in this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the development of new drug candidates targeting various diseases.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural relationship to biologically active indane derivatives suggests it is a promising building block for the development of novel therapeutics, particularly in the field of oncology. Further research to fully characterize this compound and explore its reactivity and biological profile is warranted.

References

Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Bromomethyl)-2,3-dihydro-1H-indene. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to closely related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.25 | m | 4H | Aromatic H (C4-C7) |

| ~ 3.50 - 3.60 | d | 2H | -CH₂Br |

| ~ 2.80 - 3.00 | m | 4H | Ar-CH₂- |

| ~ 2.50 - 2.65 | m | 1H | -CH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 141.0 | Aromatic C (C3a, C7a) |

| ~ 126.5 | Aromatic CH (C5, C6) |

| ~ 124.5 | Aromatic CH (C4, C7) |

| ~ 45.0 | -CH- |

| ~ 38.0 | -CH₂Br |

| ~ 32.0 | Ar-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 - 3020 | m | C-H stretch (aromatic) |

| ~ 2950 - 2850 | m | C-H stretch (aliphatic) |

| ~ 1600, 1480 | m | C=C stretch (aromatic ring) |

| ~ 1450 | m | CH₂ bend |

| ~ 1250 | s | CH₂-Br wag |

| ~ 750 | s | C-H bend (ortho-disubstituted) |

| ~ 650 | s | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | 40/40 | [M]⁺ (Molecular ion, bromine isotopes) |

| 131 | 100 | [M - Br]⁺ (Loss of bromine radical) |

| 117 | 80 | [C₉H₉]⁺ (Indenyl cation) |

| 91 | 60 | [C₇H₇]⁺ (Tropylium cation) |

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Bromination of 2-Methyl-2,3-dihydro-1H-indene

A plausible synthetic route to this compound involves the radical bromination of 2-methyl-2,3-dihydro-1H-indene.

Materials:

-

2-Methyl-2,3-dihydro-1H-indene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2,3-dihydro-1H-indene in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired on a mass spectrometer using Electron Ionization (EI).

-

The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Reactivity Profile of 2-(Bromomethyl)-2,3-dihydro-1H-indene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a versatile bicyclic organic compound featuring a primary alkyl bromide attached to the C2 position of a 2,3-dihydro-1H-indene (indane) scaffold. Its chemical formula is C₁₀H₁₁Br, and its molecular weight is 211.10 g/mol . The presence of the reactive bromomethyl group, coupled with the rigid indane framework, makes this molecule a valuable building block in organic synthesis, particularly in the construction of complex molecules and potential pharmaceutical agents. The indane core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its key reactions, experimental protocols, and potential applications.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the C-Br bond. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution reactions. Elimination reactions can also occur under appropriate conditions, leading to the formation of an exocyclic double bond. Furthermore, the benzylic hydrogens on the indane ring can participate in radical reactions.

Nucleophilic Substitution Reactions (Sₙ2)

This compound is an excellent substrate for Sₙ2 reactions due to the primary nature of the carbon bearing the bromine atom, which minimizes steric hindrance for an incoming nucleophile. These reactions proceed with inversion of configuration if a chiral center were present, though the starting material is achiral. A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of 2-substituted indane derivatives.

General Reaction Scheme:

Sₙ2 reaction of this compound.

Common Nucleophiles and Products:

| Nucleophile (Nu⁻) | Reagent Example | Product | Typical Reaction Conditions |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2,3-dihydro-1H-indene | DMF or DMSO, 25-80 °C |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 2-(Cyanomethyl)-2,3-dihydro-1H-indene | DMSO or Ethanol/Water, 80-100 °C |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (2,3-Dihydro-1H-inden-2-yl)methanol | Acetone/Water, reflux |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)-2,3-dihydro-1H-indene | Methanol, reflux |

| Amine (RNH₂) | Ammonia (NH₃) or Primary/Secondary Amines | 2-(Aminomethyl)-2,3-dihydro-1H-indene derivatives | Ethanol or Acetonitrile, reflux |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene | Ethanol, reflux |

Experimental Protocol: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

This protocol describes a representative Sₙ2 reaction with the azide nucleophile.

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Elimination Reactions (E2)

While Sₙ2 reactions are generally favored for primary alkyl halides, elimination reactions can be induced, particularly with the use of strong, sterically hindered bases. The E2 (bimolecular elimination) mechanism is expected to be the primary pathway, leading to the formation of 2-methylene-2,3-dihydro-1H-indene.

General Reaction Scheme:

E2 elimination of this compound.

Conditions Favoring Elimination:

| Base | Solvent | Temperature | Notes |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | 50-80 °C | A strong, sterically hindered base that favors elimination over substitution. |

| Sodium hydride (NaH) | THF or DMF | 25-60 °C | A strong, non-nucleophilic base. |

| 1,8-Diazabicycloundec-7-ene (DBU) | Toluene or THF | 80-110 °C | A non-nucleophilic amine base often used for eliminations. |

Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydro-1H-indene

This protocol outlines a typical E2 elimination using potassium tert-butoxide.

-

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of potassium tert-butoxide in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, 2-methylene-2,3-dihydro-1H-indene, is volatile and may be purified by careful distillation or column chromatography on silica gel.

-

Radical Reactions

The indane scaffold contains benzylic hydrogens at the C1 and C3 positions, which are susceptible to radical abstraction. While the bromomethyl group itself is not directly involved in initiating these reactions, its presence can influence subsequent transformations. A key radical reaction involving a related substrate is the radical bromination of 2-methyl-2,3-dihydro-1H-indene at the benzylic position using N-bromosuccinimide (NBS). Although our target molecule already has a bromine, understanding this reactivity is crucial for predicting potential side reactions or further functionalization.

Furthermore, the product of elimination, 2-methylene-2,3-dihydro-1H-indene, can undergo radical addition reactions. For example, the anti-Markovnikov addition of HBr in the presence of peroxides would regenerate a bromo-functionalized indane, but with the bromine at a different position.

Workflow for Radical Bromination and Subsequent Addition:

Radical reactions involving the indane scaffold.

Experimental Protocol: Radical Addition of HBr to 2-Methylene-2,3-dihydro-1H-indene

This protocol describes the anti-Markovnikov addition of HBr to the elimination product.

-

Materials:

-

2-Methylene-2,3-dihydro-1H-indene (1.0 eq)

-

Hydrobromic acid (HBr) in acetic acid or a solution of HBr gas in a suitable solvent

-

Benzoyl peroxide (radical initiator, catalytic amount)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-methylene-2,3-dihydro-1H-indene in anhydrous diethyl ether in a flask protected from light.

-

Add a catalytic amount of benzoyl peroxide.

-

Cool the mixture to 0 °C and slowly add the HBr solution.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by washing with saturated aqueous sodium sulfite solution to remove excess peroxides.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

-

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is a common motif in a variety of pharmacologically active molecules. Its rigid structure helps to orient substituents in a defined three-dimensional space, which can be crucial for binding to biological targets such as enzymes and receptors.

The ability to easily introduce a wide range of functional groups at the C2 position via the bromomethyl intermediate makes this compound a valuable starting material for the synthesis of compound libraries for drug discovery. For example, the introduction of amine functionalities can lead to compounds that interact with aminergic G-protein coupled receptors (GPCRs). The synthesis of various dihydro-1H-indene derivatives has been explored for their potential as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.[1][2]

Logical Workflow in Drug Discovery:

Drug discovery workflow utilizing the target compound.

Conclusion

This compound exhibits a rich and versatile reactivity profile. Its primary alkyl bromide functionality makes it an ideal substrate for Sₙ2 reactions, allowing for the straightforward introduction of a wide array of functional groups at the 2-position of the indane core. While substitution is the dominant pathway, elimination reactions can be achieved with the use of strong, hindered bases to furnish the corresponding exocyclic alkene. Radical reactions, particularly at the benzylic positions of the indane ring, also play a role in its chemistry. This diverse reactivity, combined with the prevalence of the indane scaffold in medicinal chemistry, establishes this compound as a valuable and highly adaptable building block for both academic research and industrial drug development.

References

Technical Guide: Physical Properties of 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative of indane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties of liquid organic compounds. These methodologies are intended to guide researchers in the empirical characterization of this and similar molecules.

Introduction

This compound is a substituted indane derivative. The indane scaffold is of interest in medicinal chemistry and materials science. A thorough understanding of the physical properties of its derivatives is crucial for applications in drug design, reaction kinetics, and formulation development. This guide consolidates the available data for this compound and provides standard protocols for its further characterization.

Core Physical Properties

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | [1][2] |

| Molecular Weight | 211.0983 g/mol | [1][2] |

| Physical Form | Liquid | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (presumed based on general properties of haloalkanes) |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3][4]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached tube in the Thiele tube, immersing the bulb and the sample in the mineral oil.

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Gravimetric Method)

This protocol uses a pycnometer or a volumetric flask to determine the density of a liquid sample.[5]

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper (e.g., 5 mL or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water

-

The liquid sample

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer or volumetric flask and its stopper.

-

Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to overflow. Carefully dry the outside of the pycnometer.

-

Weigh the pycnometer filled with distilled water (m₂).

-

Record the temperature of the water. Using a reference table, find the density of water at that temperature (ρ_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the liquid sample, stopper it, and dry the exterior.

-

Weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[6][7][8]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents: water, diethyl ether, ethanol, acetone, toluene, 5% aq. HCl, 5% aq. NaOH.

Procedure:

-

Place approximately 0.1 mL of the liquid sample into a series of clean, dry test tubes.

-

To each test tube, add 2 mL of a different solvent.

-

Vigorously shake or vortex each tube for 1-2 minutes.

-

Allow the tubes to stand and observe.

-

Record the solubility as:

-

Soluble: A single, clear liquid phase is observed.

-

Partially soluble: The sample dissolves to some extent, but two phases are still discernible, or the solution is cloudy.

-

Insoluble: Two distinct liquid layers are clearly visible.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of an unknown liquid organic compound.

Conclusion

While specific experimental data for the physical properties of this compound remain to be fully elucidated and published, this guide provides the foundational information available and robust, standard protocols for their determination. The provided methodologies for measuring boiling point, density, and solubility are widely applicable and should enable researchers to accurately characterize this compound and other novel liquid organic molecules. The systematic workflow presented visually outlines a logical approach to such characterization, from initial sample acquisition to final reporting. Further experimental investigation is encouraged to populate the data gaps for this compound.

References

- 1. 1H-INDENE,2-(BROMOMETHYL)-2,3-DIHYDRO | CymitQuimica [cymitquimica.com]

- 2. 1H-INDENE,2-(BROMOMETHYL)-2,3-DIHYDRO | CymitQuimica [cymitquimica.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Isomers of 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key positional isomers of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a class of compounds with potential applications in organic synthesis and medicinal chemistry. The isomers discussed are 1-(Bromomethyl)-, 2-(Bromomethyl)-, and 5-(Bromomethyl)-2,3-dihydro-1H-indene. This document details their synthesis, comparative physicochemical and spectroscopic properties, and provides established experimental protocols.

Introduction

The 2,3-dihydro-1H-indene (indane) scaffold is a prevalent structural motif in a variety of biologically active molecules and functional materials. The introduction of a bromomethyl group provides a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions, making these isomers valuable building blocks for the synthesis of more complex molecular architectures. Understanding the distinct properties and synthetic routes of each positional isomer is crucial for their effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for the three primary positional isomers of bromomethyl-2,3-dihydro-1H-indene. This data is essential for their identification, characterization, and purity assessment.

Table 1: Physicochemical Properties

| Property | 1-(Bromomethyl)-2,3-dihydro-1H-indene | This compound | 5-(Bromomethyl)-2,3-dihydro-1H-indene |

| Molecular Formula | C₁₀H₁₁Br | C₁₀H₁₁Br | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol | 211.10 g/mol | 211.10 g/mol [1] |

| CAS Number | 257632-92-1 | 348080-87-5[2] | 501649-52-1[1] |

| Appearance | Not specified | Liquid[2] | Not specified |

| Purity (Typical) | Not specified | 96%[2] | Not specified |

Table 2: Spectroscopic Data (Predicted and Reported)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| 1-(Bromomethyl)- | Aromatic H: ~7.1-7.3, Benzylic CH: ~3.5-3.8, CH₂Br: ~3.4-3.6, Aliphatic CH₂: ~1.9-2.2, ~2.8-3.1 | Aromatic C: ~120-145, Benzylic C: ~45-50, CH₂Br: ~35-40, Aliphatic C: ~25-35 | C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650 | M⁺: 210/212 |

| 2-(Bromomethyl)- | Aromatic H: ~7.1-7.3, CH₂Br: ~3.6-3.8, Aliphatic CH: ~3.0-3.3, Aliphatic CH₂: ~2.8-3.0, ~3.1-3.3 | Aromatic C: ~120-145, Aliphatic C: ~35-45, CH₂Br: ~40-45 | C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650 | M⁺: 210/212 |

| 5-(Bromomethyl)- | Aromatic H: ~7.0-7.2, CH₂Br: ~4.5, Aliphatic CH₂ (benzylic): ~2.9, Aliphatic CH₂: ~2.1 | Aromatic C: ~120-145, CH₂Br: ~33-35, Aliphatic C: ~25-35 | C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650 | M⁺: 210/212[1] |

Note: The spectroscopic data presented is a combination of reported values and predictions based on analogous structures and general principles of NMR and IR spectroscopy. Precise values may vary depending on the solvent and experimental conditions.

Synthesis of Isomers

The synthesis of these isomers typically involves the bromination of the corresponding methyl-substituted indane or direct functionalization of the indane ring. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Logical Workflow for Isomer Synthesis

Caption: Synthetic pathways to bromomethyl-2,3-dihydro-1H-indene isomers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the bromomethyl-2,3-dihydro-1H-indene isomers. These should be adapted and optimized based on laboratory conditions and available starting materials.

General Protocol for Benzylic Bromination (for 1- and 2-isomers)

This procedure is based on the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) for the selective bromination of benzylic positions.[3][4]

Materials:

-

Appropriate methylindane (1-methylindane or 2-methylindane)

-

N-Bromosuccinimide (NBS), recrystallized

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methylindane in anhydrous CCl₄ under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction can also be initiated using a UV lamp.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which floats.

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Proposed Protocol for the Synthesis of 5-(Bromomethyl)-2,3-dihydro-1H-indene

A multi-step synthesis is generally required for the 5-isomer, starting from indane.

Step 1: Friedel-Crafts Acylation of Indane

-

To a stirred suspension of anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

-

Add indane dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent to yield 5-acetylindane, which can be purified by distillation or chromatography.

Step 2: Reduction of 5-Acetylindane

-

Dissolve 5-acetylindane in a suitable solvent such as methanol or ethanol.

-

Add sodium borohydride portion-wise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry.

-

Removal of the solvent will yield 5-(1-hydroxyethyl)indane. This can be further reduced to 5-ethylindane via catalytic hydrogenation or other deoxygenation methods.

Step 3: Benzylic Bromination of 5-Ethylindane

-

Follow the general protocol for benzylic bromination described above, using 5-ethylindane as the starting material. The benzylic position on the ethyl group is the most reactive site for radical bromination.

Visualization of Reaction Mechanisms

The following diagrams illustrate the key mechanistic steps in the synthesis of the isomers.

Benzylic Bromination Mechanism

Caption: Mechanism of free-radical benzylic bromination with NBS.

Conclusion

The positional isomers of this compound are valuable synthetic intermediates. Their preparation relies on regioselective bromination strategies, primarily benzylic bromination for the 1- and 2-isomers and a multi-step approach involving Friedel-Crafts acylation for the 5-isomer. The distinct spectroscopic signatures of each isomer, summarized in this guide, are crucial for their unambiguous identification. The provided protocols offer a foundation for the synthesis and further functionalization of these versatile building blocks in various research and development endeavors.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and relevant chemical data to support further research and development efforts.

Introduction

This compound, also known as 2-bromomethylindane, is a bifunctional molecule featuring a rigid indane scaffold. This structural motif is present in a variety of biologically active compounds and has been identified as a privileged structure in drug discovery. The presence of a reactive bromomethyl group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁Br | |

| Molecular Weight | 211.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| CAS Number | 348080-87-5 |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. This precursor is commercially available, streamlining the synthetic process. Two primary methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthetic Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary alcohols to alkyl bromides.[1][2][3]

Materials:

-

(2,3-Dihydro-1H-inden-2-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl bromides, often with high yields and stereochemical inversion if a chiral center is present.[4][5][6][7][8][9]

Materials:

-

(2,3-Dihydro-1H-inden-2-yl)methanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1-1.5 eq) and carbon tetrabromide (1.1-1.5 eq) in anhydrous DCM or acetonitrile.

-

Cool the solution to 0 °C.

-

Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide. The by-product can be removed by precipitation (e.g., by adding a non-polar solvent like hexane and filtering) or by column chromatography on silica gel.

Alternative Synthetic Route: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

An alternative, though longer, route involves the reduction of the corresponding carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid, to the precursor alcohol. This carboxylic acid is also commercially available.[10]

Workflow for the Reduction of the Carboxylic Acid

Caption: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to the corresponding alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[11][12][13][14]

Materials:

-

2,3-Dihydro-1H-indene-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

1 M Hydrochloric acid or Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (2,3-dihydro-1H-inden-2-yl)methanol.

-

The resulting alcohol can then be brominated as described in the previous protocols.

Applications in Research and Development

The indane scaffold is a key component in numerous pharmaceuticals and biologically active molecules. The reactive nature of the bromomethyl group in this compound makes it a valuable intermediate for introducing the 2-methyl-2,3-dihydro-1H-indenyl moiety into larger molecules through nucleophilic substitution reactions.

Potential Applications Workflow

Caption: General workflow for the application of this compound in synthesis.

Potential areas of application include:

-

Synthesis of Novel Drug Candidates: The indane nucleus is found in drugs targeting various conditions. This building block can be used to synthesize novel analogs of existing drugs or to create entirely new chemical entities for screening.

-

Development of Molecular Probes: The 2-methyl-2,3-dihydro-1H-indenyl group can be incorporated into fluorescent or radioactive probes to study biological processes.

-

Materials Science: The rigid structure of the indane core can be exploited in the design of new polymers or liquid crystals with specific physical properties.

Quantitative Data

At present, specific yield and spectroscopic data for the synthesis of this compound are not widely reported in publicly available literature. Researchers are encouraged to optimize the presented protocols and characterize the product thoroughly using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The straightforward synthetic routes from commercially available precursors, coupled with the reactivity of the bromomethyl group, make it a valuable tool for researchers in drug discovery and materials science. This guide provides the necessary foundational information to enable the synthesis and application of this important building block in various research and development endeavors.

References

- 1. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Appel Reaction [organic-chemistry.org]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. orgosolver.com [orgosolver.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for 2-(Bromomethyl)-2,3-dihydro-1H-indene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a versatile building block in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to the rigid 2,3-dihydro-1H-indene (indane) scaffold. This bicyclic structure is a common motif in a variety of biologically active molecules and pharmaceutical agents, making this compound a valuable intermediate for drug discovery and development.

The primary application of this reagent lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of the 2,3-dihydro-1H-inden-2-ylmethyl moiety into a wide range of molecular frameworks.

Key Applications

The primary synthetic utility of this compound is in nucleophilic substitution reactions (SN2). The general transformation is depicted below:

Caption: General Nucleophilic Substitution Reaction.

This reactivity allows for the synthesis of a diverse array of derivatives, including:

-

Amines: Reaction with primary and secondary amines yields the corresponding N-substituted 2-(aminomethyl)-2,3-dihydro-1H-indenes. These compounds are of interest in medicinal chemistry due to the prevalence of the aminoindane scaffold in neuroprotective and neuroleptic agents.

-

Ethers: Alkoxides and phenoxides react to form ether linkages, which can be found in various biologically active molecules.

-

Thioethers: Thiolates readily displace the bromide to form thioethers, which are precursors to sulfoxides and sulfones, or can be of interest in their own right.

-

Azides: Substitution with azide ions provides 2-(azidomethyl)-2,3-dihydro-1H-indene, a versatile intermediate that can be reduced to the corresponding primary amine or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Esters and Cyanides: Carboxylates and cyanide ions can also be employed as nucleophiles to generate the corresponding esters and nitriles. 2-(Cyanomethyl)indane derivatives, for instance, serve as intermediates in the synthesis of bioactive compounds and can be readily converted to amines or carboxylic acid derivatives.[1]

Experimental Protocols

The following protocols are representative examples of the synthetic applications of this compound.

Protocol 1: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

This protocol describes the nucleophilic substitution of the bromide with an azide ion. The resulting azide can be a precursor for amines or for use in cycloaddition reactions.

Caption: Workflow for Azide Synthesis.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-2,3-dihydro-1H-indene.

Quantitative Data:

| Reactant | Nucleophile | Product | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Sodium Azide | 2-(Azidomethyl)-2,3-dihydro-1H-indene | DMF | Room Temp. | 24 | >90 (Typical) |

Protocol 2: Synthesis of N-(2,3-dihydro-1H-inden-2-ylmethyl)aniline

This protocol details the N-alkylation of aniline with this compound.

Caption: Workflow for N-Alkylation.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-(2,3-dihydro-1H-inden-2-ylmethyl)aniline.

Quantitative Data:

| Reactant | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Aniline | K2CO3 | Acetonitrile | Reflux | 12 | 80-90 (Typical) |

Protocol 3: Synthesis of 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene

This protocol illustrates the S-alkylation of thiophenol.

Caption: Workflow for S-Alkylation.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of thiophenol (1.1 eq) in DMF dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with 1 M NaOH solution and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to give 2-((phenylthio)methyl)-2,3-dihydro-1H-indene.

Quantitative Data:

| Reactant | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Thiophenol | NaH | DMF | 0 °C to RT | 4 | 85-95 (Typical) |

Conclusion

This compound is a highly effective electrophile for the introduction of the 2,3-dihydro-1H-inden-2-ylmethyl group into a variety of organic molecules. The protocols provided herein demonstrate its utility in forming carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, highlighting its importance as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The straightforward nature of these reactions, coupled with typically high yields, makes it an attractive reagent for both academic and industrial research.

References

Application Notes and Protocols: Alkylation Reactions with 2-(Bromomethyl)-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable building block in medicinal chemistry and materials science. Its indane core is a key structural motif in numerous biologically active compounds, and the reactive bromomethyl group provides a versatile handle for introducing a wide array of functionalities through alkylation reactions. These reactions, primarily proceeding via nucleophilic substitution, allow for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel materials.

This document provides a detailed overview of the application of this compound in alkylation reactions, including generalized protocols and a summary of potential reaction parameters. The methodologies described herein are based on established principles of nucleophilic substitution reactions for primary benzylic halides.

General Principles of Alkylation

The alkylation reactions of this compound typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group.[1] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[2] Key factors influencing the success of these reactions include the choice of nucleophile, solvent, base (if required), and reaction temperature.

Primary alkyl halides, such as the target molecule, generally favor the SN2 pathway over the unimolecular (SN1) pathway, as the formation of a primary carbocation is energetically unfavorable.[3][4] The use of polar aprotic solvents can enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[3]

Applications in Medicinal Chemistry

The indane scaffold is a privileged structure in drug discovery. Derivatives of 2,3-dihydro-1H-indene have been investigated for a range of therapeutic applications, including as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[5] Alkylation of this compound allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, reaction with amines can generate derivatives with potential applications as receptor ligands, while coupling with phenolic compounds can yield ether-linked molecules with diverse biological activities.

Experimental Protocols

The following are generalized protocols for the alkylation of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: N-Alkylation of an Amine

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

-

Add the base (K₂CO₃ or TEA) to the solution and stir for 10-15 minutes at room temperature.

-

Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution.

-

Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter the solid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: O-Alkylation of a Phenol

This protocol details the Williamson ether synthesis using this compound and a phenolic compound.

Materials:

-

This compound

-

Phenol (1.0 - 1.2 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. If using K₂CO₃, add it directly to the solution at room temperature.

-

Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the phenoxide solution.

-

Stir the reaction at room temperature or heat to 40-60 °C if necessary.

-

Monitor the reaction progress by TLC.

-